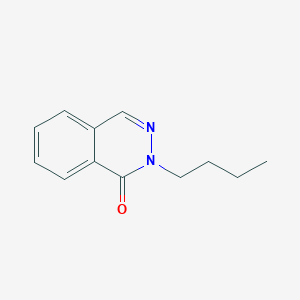

2-Butylphthalazin-1-one

Description

2-Butylphthalazin-1-one is a phthalazine derivative characterized by a butyl substituent at the 2-position of the phthalazin-1-one core. Phthalazine derivatives are known for anticonvulsant, antimicrobial, and anti-inflammatory activities, with substituent position and type critically influencing their properties .

Properties

IUPAC Name |

2-butylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-12(15)11-7-5-4-6-10(11)9-13-14/h4-7,9H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUKAPXTYKQEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylphthalazin-1-one typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This reaction yields the phthalazinone core, which can then be further functionalized to introduce the butyl group.

Industrial Production Methods: Industrial production of phthalazinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butylphthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to yield pyridazine dicarboxylic acid.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate.

Reduction: Zinc and hydrochloric acid.

Substitution: Various benzyl or propargyl bromides in the presence of carbon disulfide and anhydrous phosphoric acid.

Major Products:

Oxidation: Pyridazine dicarboxylic acid.

Reduction: Orthoxylylene diamine.

Substitution: Various functionalized phthalazinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butylphthalazin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The butyl group in this compound likely increases lipophilicity compared to methyl or benzyl groups, enhancing cell membrane penetration but possibly reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.